4-Benzylmorpholin-3-one

Vue d'ensemble

Description

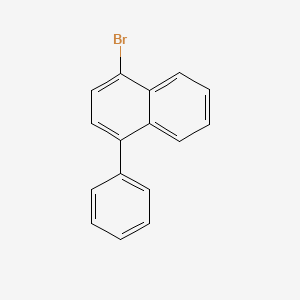

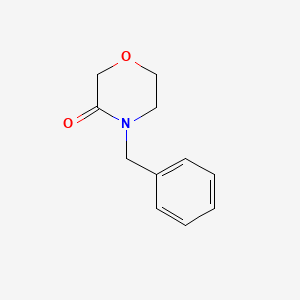

4-Benzylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives. Morpholines are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. The benzyl group attached to the morpholine ring suggests that this compound could have interesting chemical and biological properties, potentially useful in various applications such as solvent systems, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. For instance, 4-benzyl-4-methylmorpholinium salts have been synthesized, producing morpholinium ionic liquids with different anions . These salts are structurally related to 4-Benzylmorpholin-3-one and provide insight into the synthetic routes that can be employed for such compounds. Additionally, the synthesis of 3,4-benzomorphan derivatives, which share a similar structural motif to 4-Benzylmorpholin-3-one, has been reported using a tandem formal [5 + 1]/hemiaminalization reaction . This method highlights the potential for creating complex morpholine derivatives through multi-step synthetic processes.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be quite complex, as demonstrated by the crystal structure analysis of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one . This compound crystallizes in the monoclinic space group, and its structure is stabilized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions. Such detailed structural information is crucial for understanding the properties and potential applications of 4-Benzylmorpholin-3-one.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. The controllable synthesis of benzomorpholine cycloadducts has been achieved through cross-coupling/annulation reactions . This suggests that 4-Benzylmorpholin-3-one could also be amenable to similar reactions, potentially leading to a wide range of derivatives with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids have been studied, revealing that the anion significantly determines the state of aggregation and cytotoxicity . These findings are relevant to 4-Benzylmorpholin-3-one, as they suggest that modifications to the compound could tailor its properties for specific applications. Additionally, the synthesis and characterization of 4-benzyl-5-oxomorpholine-3-carbamide provide insights into the potential bioactive properties of morpholine derivatives .

Applications De Recherche Scientifique

- Bioimaging : FPs have gained much attention over the last few decades as powerful tools in bioimaging since the discovery of green fluorescent protein (GFP) in the 1960s . They are used as biological markers to visualize several cell types in animals, organs, and tissues .

- Gene Expression Monitoring : GFP can be used as a reporter gene to monitor gene expression in different kinds of cells .

- Biomedical Research : The rich fluorescence spectra and photochemical properties of FPs have promoted widespread biological research applications .

- Antibody Research : With the continuous development of FPs, antibodies targeting FPs have emerged. These small and stable nanobodies can be expressed and functional in living cells .

- Environmental Research : Tagging of gene products with fluorescent proteins has revolutionized all areas of biosciences, ranging from fundamental biochemistry to clinical oncology, to environmental research .

- Pharmaceutical Products : Pyrazolo[3,4-b]pyridines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

- Treatment of Pulmonary Hypertension : The drug riociguat (Adempas), a stimulator of soluble guanylate cyclase, is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .

- Inhibitors of CCL2-induced Chemotaxis : Inhibitors of CCL2-induced chemotaxis of human monocytes and macrophages have been found among pyrazolo[3,4-b]pyridine derivatives .

- Inhibitors of p38 and JNK1 Mitogen-Activated Protein Kinases : p38 and JNK1 mitogen-activated protein kinases inhibitors have been found among pyrazolo[3,4-b]pyridine derivatives .

- Acetylcholinesterase Inhibitors : Acetylcholinesterase inhibitors have been found among pyrazolo[3,4-b]pyridine derivatives .

- Antiviral Activity : 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .

Propriétés

IUPAC Name |

4-benzylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAJALSKRUHGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485244 | |

| Record name | 4-Benzylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylmorpholin-3-one | |

CAS RN |

61636-32-6 | |

| Record name | 4-Benzylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)